1,3-Benzodioxole-5-ethanol, 6-iodo-
Description
The compound 1,3-Benzodioxole-5-ethanol, 6-iodo- (hypothetical IUPAC name: 6-iodo-1,3-benzodioxol-5-yl ethanol) is a benzodioxole derivative featuring an ethanol (-CH₂CH₂OH) substituent at position 5 and an iodine atom at position 6. These analogs share the benzodioxole core and iodine substitution, enabling comparative analysis with other derivatives.
Properties
CAS No. |
52199-45-8 |
|---|---|
Molecular Formula |
C9H9IO3 |
Molecular Weight |
292.07 g/mol |
IUPAC Name |
2-(6-iodo-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C9H9IO3/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h3-4,11H,1-2,5H2 |
InChI Key |
BGGJIZNADHLJQS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CCO)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Iodo-1,3-benzodioxol-5-yl Acetone
The process begins with 3,4-methylenedioxyphenyl acetone as the starting material. Iodination is achieved via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid at 40–60°C for 12–24 hours. The methylenedioxy group directs iodination to position 6, yielding 6-iodo-1,3-benzodioxol-5-yl acetone with 75–85% efficiency.
Key reaction conditions :
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Solvent | Acetic acid |
| Catalyst | None |
| Yield | 78% (average) |
Enantioselective Ketone Reduction
The ketone at position 5 is reduced to ethanol using Zygosaccharomyces rouxii , a biocatalyst that achieves >99% enantiomeric excess (EE) of the (S)-isomer. The reaction employs a biphasic system with AD-7 resin to adsorb the product, minimizing toxicity to the microorganism. After 48 hours, the resin is filtered and washed with acetone to recover (S)-6-iodo-1,3-benzodioxole-5-ethanol in 85–90% isolated yield.
Directed ortho-Metalation and Hydroxymethylation
This method leverages directed metalation to install the iodine atom and ethanol group sequentially.
Lithium-Mediated Iodination
1,3-Benzodioxole is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), generating a stabilized aryllithium intermediate at position 6. Quenching with iodine gas affords 6-iodo-1,3-benzodioxole in 70–75% yield.
Hydroxymethylation via Formylation
The iodinated intermediate undergoes Vilsmeier-Haack formylation with POCl3 and DMF at 0°C, introducing an aldehyde group at position 5. Subsequent reduction using sodium borohydride (NaBH4) in methanol yields the ethanol substituent. This route achieves an overall yield of 65% but requires rigorous temperature control to avoid over-reduction.
Palladium-Catalyzed Cross-Coupling
A convergent approach employs Suzuki-Miyaura coupling to assemble the benzodioxole core from halogenated fragments.
Synthesis of Iodinated Boronic Ester
4-Iodocatechol is protected as its methylenedioxy derivative and converted to a boronic ester via Miyaura borylation with bis(pinacolato)diboron and PdCl2(dppf). The resulting 6-iodo-1,3-benzodioxole-5-boronic pinacol ester is isolated in 82% yield.
Coupling with Ethanol Precursor
The boronic ester reacts with 2-bromoethanol under Pd(PPh3)4 catalysis in toluene/water (3:1). This step introduces the ethanol group with 88% regioselectivity, though competing protodeboronation reduces the yield to 60–65%.
Biocatalytic Asymmetric Synthesis
Adapting a patented stereoselective reduction, this route combines enzymatic catalysis with late-stage iodination.
Chiral Alcohol Synthesis
1,3-Benzodioxole-5-acetone is reduced using Rhodococcus erythropolis AKU 2103, yielding (R)-1,3-benzodioxole-5-ethanol with 98% EE. The reaction utilizes HP-20 resin to mitigate alcohol toxicity, achieving 90% conversion in 72 hours.
Post-Reduction Iodination
The chiral alcohol undergoes iodination using N-iodosuccinimide (NIS) in dichloromethane at 25°C. Despite mild conditions, this step proceeds in only 55% yield due to competing oxidation of the ethanol group.
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, enantiomeric purity, and practicality:
| Method | Overall Yield | Enantiomeric Excess | Scalability |
|---|---|---|---|
| Electrophilic Iodination | 70% | >99% (S) | High |
| Directed Metalation | 65% | Racemic | Moderate |
| Palladium Cross-Coupling | 60% | N/A | Low |
| Biocatalytic Asymmetric Synthesis | 50% | 98% (R) | Moderate |
The electrophilic iodination route emerges as the most efficient, combining high yield and stereocontrol. However, the biocatalytic method offers superior enantioselectivity for applications requiring chiral purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-ethanol, 6-iodo- undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 1,3-benzodioxole-5-ethanol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 1,3-Benzodioxole-5-carboxylic acid or 1,3-benzodioxole-5-aldehyde.
Reduction: 1,3-Benzodioxole-5-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzodioxole-5-ethanol, 6-iodo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-5-ethanol, 6-iodo- involves its interaction with various molecular targets and pathways. The ethanol group can participate in hydrogen bonding, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below contrasts key properties of 1,3-Benzodioxole-5-methanol, 6-iodo- (as the closest analog) with other benzodioxole derivatives:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1,3-Benzodioxole-5-methanol, 6-iodo- | 69048-76-6 | C₈H₇IO₃ | 278.05 | 5-methanol (-CH₂OH), 6-iodo |
| 1,3-Benzodioxole-5-methanol, 6-nitro- | 15341-08-9 | C₈H₇NO₅ | 197.15 | 5-methanol, 6-nitro (-NO₂) |
| 1,3-Benzodioxole-5-acetylchloride | 6845-81-4 | C₉H₇ClO₃ | 198.60 | 5-acetyl chloride (-COCl) |
| 1,3-Benzodioxole-5-methanol, 6-[2-(methylamino)phenyl] | 1805-78-3 | C₁₅H₁₅NO₃ | 257.29 | 5-methanol, 6-[2-(methylamino)phenyl] |
| 1-(1,3-Benzodioxol-5-yl)ethanone | N/A | C₉H₈O₃ | 164.15 | 5-acetyl (-COCH₃) |
Key Observations :
- Iodo vs. Nitro Substituents: The iodine atom (atomic mass ~127) significantly increases molecular weight compared to the nitro group (-NO₂, atomic mass ~46). This difference may enhance lipophilicity, influencing bioavailability and membrane permeability .
- Functional Group Diversity: Ethanol/methanol groups contribute to hydrogen-bonding capacity, whereas acetyl chloride or nitro groups introduce electrophilic reactivity .
- Crystallographic Behavior: Derivatives like 1-(1,3-Benzodioxol-5-yl)ethanone exhibit weak C–H···O hydrogen bonds, suggesting that iodine’s larger atomic radius could disrupt such packing patterns .
Q & A
Q. What are the established synthetic methodologies for 1,3-Benzodioxole-5-ethanol, 6-iodo-, and how do reaction parameters influence product yield and purity?
The synthesis typically involves iodination of a pre-formed benzodioxole ethanol derivative. For enantiomeric resolution, enzymatic kinetic resolution using Amano PS lipase has been employed to separate racemic mixtures. Key parameters include:
- Temperature : Optimized between 25–40°C to balance enzyme activity and substrate stability.
- Solvent : Non-polar solvents like tert-butyl methyl ether enhance enantioselectivity.
- Enzyme-Substrate Ratio : A 1:2 (w/w) ratio balances cost and efficiency, achieving up to 98% enantiomeric excess (ee) .
Q. Table 1: Optimization of Enzymatic Resolution Parameters
| Parameter | Optimal Range | Effect on ee |
|---|---|---|
| Temperature | 25–40°C | Maximizes enzyme activity |
| Solvent | tert-butyl methyl ether | Enhances enantioselectivity |
| Enzyme loading | 1:2 (w/w) | Balances cost and efficiency |
Q. Which analytical techniques are most effective for characterizing 1,3-Benzodioxole-5-ethanol, 6-iodo-, and what structural features do they reveal?
A multi-technique approach is critical:
- IR Spectroscopy : Identifies functional groups (e.g., C–I stretch at 500–650 cm⁻¹; O–H stretch at 3200–3600 cm⁻¹) .
- Mass Spectrometry (EI) : Confirms molecular weight via molecular ion peaks (e.g., m/z 292 for C₉H₉IO₃) and fragmentation patterns .
- X-ray Crystallography : Resolves molecular geometry. For analogous benzodioxole derivatives, planar systems with dihedral angles <5° between rings and weak C–H···O hydrogen bonds (2.5–3.0 Å) are observed .
- NMR Spectroscopy : ¹H NMR distinguishes benzodioxole protons (δ 6.7–6.9 ppm) and ethanol sidechain protons (δ 3.6–4.2 ppm) .
Q. Table 2: Key Crystallographic Parameters for 1-(1,3-Benzodioxol-5-yl)ethanone (Analogous Structure)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.214 Å, b = 12.873 Å, c = 9.804 Å |
| Dihedral angle | 4.8° between benzodioxole rings |
Advanced Research Questions
Q. How can researchers address challenges in achieving high enantiomeric purity during the synthesis of 1,3-Benzodioxole-5-ethanol, 6-iodo- derivatives?
Enzymatic kinetic resolution using immobilized lipases (e.g., Amano PS) in non-polar solvents effectively separates enantiomers. For example:
- Selective acylation of the (R)-enantiomer with vinyl acetate achieves 98% ee for the (S)-alcohol .
- Complementary methods include chiral HPLC (Chiralpak AD-H column) for verification and recrystallization (hexane/ethyl acetate) to enhance purity .
Q. What role do weak intermolecular forces play in the solid-state behavior of this compound, and how can these be exploited in material design?
Crystallographic studies of analogous compounds reveal:
- C–H···O Hydrogen Bonds (2.5–3.0 Å) and π-π Stacking (~3.6 Å interplanar distance) direct molecular assembly into chain-like structures .
- These interactions enhance thermal stability (melting points >360 K) and influence solubility. Computational modeling (e.g., Hirshfeld surface analysis) predicts packing motifs for co-crystal design .
Q. What contradictions exist in reported synthetic yields or characterization data, and how can they be resolved methodologically?
Discrepancies in yields (e.g., 60–85% for iodination) may arise from:
- Variable iodine source reactivity (NIS vs. I₂/HIO₃).
- Competing side reactions (e.g., over-iodination).
Q. Resolution Strategies :
- Design of Experiments (DoE) : Response surface methodology identifies critical factors (e.g., iodinating agent equivalents, reaction time) .
- Advanced NMR : COSY and NOESY resolve conflicting diastereotopic proton assignments, complemented by X-ray diffraction for absolute configuration .
Q. How does the iodine substituent influence the electronic structure and reactivity compared to non-halogenated analogs?
While direct evidence is limited, iodine’s electron-withdrawing effect likely:
- Reduces electron density on the benzodioxole ring, altering nucleophilic substitution kinetics.
- Enhances intermolecular interactions (e.g., halogen bonding) in crystal packing, as seen in related iodinated heterocycles .
Methodological Recommendations
- Synthesis : Prioritize enzymatic resolution for chiral purity; optimize solvent and temperature.
- Characterization : Combine XRD with Hirshfeld analysis to map intermolecular interactions.
- Conflict Resolution : Employ DoE and advanced NMR to address yield/characterization inconsistencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
